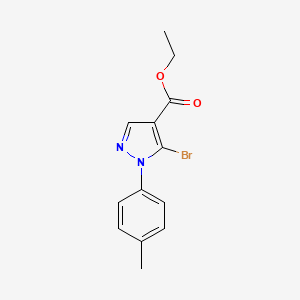

5-ブロモ-1-(4-メチルフェニル)-1H-ピラゾール-4-カルボン酸エチル

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Ethyl 5-bromo-1-(4-methylphenyl)-1H-pyrazole-4-carboxylate is a compound that belongs to the class of pyrazole derivatives. Pyrazoles are heterocyclic aromatic organic compounds characterized by a 5-membered ring with two adjacent nitrogen atoms. These compounds have been extensively studied due to their diverse biological activities and potential applications in various fields, including medicinal chemistry and agriculture .

Synthesis Analysis

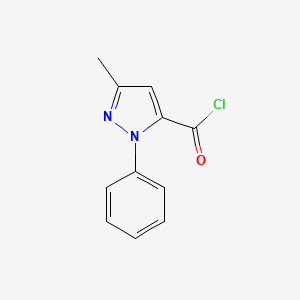

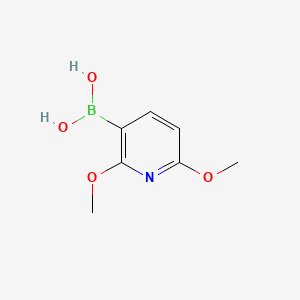

The synthesis of pyrazole derivatives often involves multistep reactions, including cyclocondensation, alkylation, acylation, and esterification processes. For instance, ethyl 5-methyl-1-phenyl-1H-pyrazole-4-carboxylate was synthesized through a one-pot condensation reaction of ethyl acetoacetate, N,N-dimethyldimethoxymethanamine, and phenylhydrazine . Similarly, substituted pyrazole derivatives have been synthesized using the 3+2 annulation method, starting from ethyl acetoacetate and benzaldehyde via the Knoevenagel approach, followed by cyclocondensation with phenylhydrazine hydrochloride . These methods demonstrate the versatility and regioselectivity in the synthesis of pyrazole derivatives .

Molecular Structure Analysis

The molecular structure of pyrazole derivatives is often confirmed using spectroscopic methods such as NMR, mass, UV-Vis, and CHN analysis, as well as single-crystal X-ray diffraction studies . These techniques provide detailed information about the molecular geometry, crystal packing, and intermolecular interactions, such as hydrogen bonding and π-π stacking, which are crucial for understanding the stability and reactivity of the compounds .

Chemical Reactions Analysis

Pyrazole derivatives can undergo various chemical reactions, including diazotization, coupling reactions, and interactions with active methylene or methine reagents to afford a wide range of products with different biological activities . The reactivity of these compounds is influenced by the substituents on the pyrazole ring, which can be strategically modified to target specific biological pathways or to enhance the desired properties .

Physical and Chemical Properties Analysis

The physical and chemical properties of pyrazole derivatives, such as solubility, melting point, and stability, are determined by their molecular structure. Theoretical calculations using density functional theory (DFT) can predict various properties, including HOMO-LUMO energy levels, molecular electrostatic potential, and frontier molecular orbitals, which are important for understanding the electronic transitions and reactivity of the molecules . These properties are essential for the development of pyrazole-based compounds as pharmaceuticals, agrochemicals, or functional materials .

科学的研究の応用

抗菌剤

この化合物は、抗菌特性を示す新規誘導体の合成に使用されてきました。 ピラゾール環の存在は、細菌感染症の対策に潜在的な用途を持つ新規医薬品の開発において重要です .

抗癌活性

ピラゾール部分構造は、多くの抗癌剤に共通の特徴です。 5-ブロモ-1-(p-トルイル)-1H-ピラゾール-4-カルボン酸エチルは、さまざまな癌細胞株に対する有効性を評価された化合物の合成における前駆体として役立ちます .

抗トリパノソーマ活性

この化学物質から誘導された化合物は、トリパノソーマ症の原因となるトリパノソーマに対して活性があることが示されています。 これは、この病気の治療法の開発のための貴重な出発点となります .

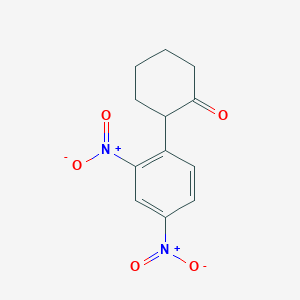

COX-2選択的阻害剤

ピラゾール誘導体は、選択的COX-2阻害剤として作用することが知られており、従来の非ステロイド性抗炎症薬(NSAIDs)と比較して胃腸系の副作用が少ない抗炎症薬の開発に使用できます .

HMG-CoAレダクターゼ阻害剤

5-ブロモ-1-(p-トルイル)-1H-ピラゾール-4-カルボン酸エチルの誘導体は、コレステロール値を下げ、心臓血管疾患のリスクを軽減するために一般的に使用されるHMG-CoAレダクターゼ阻害剤として研究されてきました .

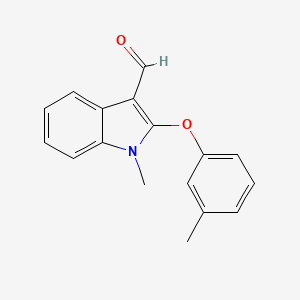

ベンゾフラン誘導体の合成

この化合物は、抗腫瘍、抗菌、抗酸化、抗ウイルス活性など、幅広い生物活性を持つベンゾフラン誘導体の合成にも関与しています。 これらの誘導体は、新しい治療薬の探索において重要です .

作用機序

Target of Action

Ethyl 5-bromo-1-(p-tolyl)-1H-pyrazole-4-carboxylate is a complex organic compoundSimilar compounds, such as indole derivatives, have been found to bind with high affinity to multiple receptors , suggesting a potential for diverse biological activities.

Mode of Action

It can be inferred from related compounds that it may involve electrophilic aromatic substitution . In this process, an electrophile forms a sigma-bond to the benzene ring, generating a positively charged intermediate. A proton is then removed from this intermediate, yielding a substituted benzene ring .

Biochemical Pathways

Similar compounds have been found to affect a broad range of biochemical pathways due to their ability to bind to multiple receptors . These pathways could potentially include those involved in antiviral, anti-inflammatory, and anticancer activities .

Pharmacokinetics

Similar compounds have been found to demonstrate solubility in water and other polar solvents , which could potentially impact their bioavailability.

Result of Action

Similar compounds have been found to exhibit a range of biological activities, including antiviral, anti-inflammatory, anticancer, and other effects .

Action Environment

The synthesis of similar compounds has been found to be influenced by the presence of catalysts and the nature of the solvent .

特性

IUPAC Name |

ethyl 5-bromo-1-(4-methylphenyl)pyrazole-4-carboxylate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H13BrN2O2/c1-3-18-13(17)11-8-15-16(12(11)14)10-6-4-9(2)5-7-10/h4-8H,3H2,1-2H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VWWHZUAFUZATJM-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=C(N(N=C1)C2=CC=C(C=C2)C)Br |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H13BrN2O2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40377228 |

Source

|

| Record name | Ethyl 5-bromo-1-(4-methylphenyl)-1H-pyrazole-4-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40377228 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

309.16 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

959578-19-9 |

Source

|

| Record name | Ethyl 5-bromo-1-(4-methylphenyl)-1H-pyrazole-4-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40377228 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-[4-iodo-2-(trifluoromethyl)phenyl]acetamide](/img/structure/B1303254.png)

![Methyl 2,2-difluoro-2-[1,1,2,2-tetrafluoro-2-(trifluoromethoxy)ethoxy]acetate](/img/structure/B1303255.png)

![tert-butyl 4-{4-[amino(hydroxyimino)methyl]phenyl}tetrahydro-1(2H)-pyrazinecarboxylate](/img/structure/B1303282.png)